CP4d Demonstrates Benchmark Potency as a Reversible TG2 Inhibitor but is Outperformed by Alkyne Analog 22b
CP4d exhibits a well-defined inhibition constant (Ki) of 1.0 ± 0.117 μM for human TG2, establishing it as the benchmark for cinnamoyl-based reversible inhibitors [1]. However, a direct head-to-head comparison within the same study reveals that the alkyne analog 22b achieves a significantly lower Ki of 0.42 ± 0.05 μM, representing a 2.4-fold improvement in potency [1]. This quantitative difference demonstrates that while CP4d is a valuable reference compound, 22b is a more potent alternative for assays requiring maximal TG2 inhibition.
| Evidence Dimension | Inhibition constant (Ki) |
|---|---|
| Target Compound Data | 1.0 ± 0.117 μM |
| Comparator Or Baseline | Compound 22b (alkyne analog): 0.42 ± 0.05 μM |
| Quantified Difference | 2.4-fold lower Ki for 22b (more potent) |
| Conditions | Human TG2 inhibition assay |
Why This Matters
Procurement of CP4d is essential for validating assay systems against a known standard, but researchers aiming for maximum inhibitory potency should procure analog 22b instead.
- [1] Apperley, K. Y. P., Roy, I., Saucier, V., Brunet-Filion, N., Piscopo, S.-P., Pardin, C., De Francesco, É., Hao, C., & Keillor, J. W. (2016). Table 5. Inhibition constants (Ki) for selected inhibitors towards human TG2. MedChemComm, 8(2), 338–345. View Source
